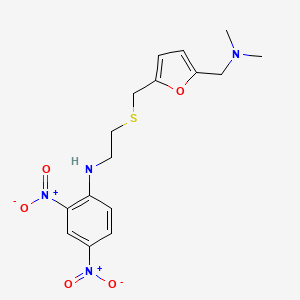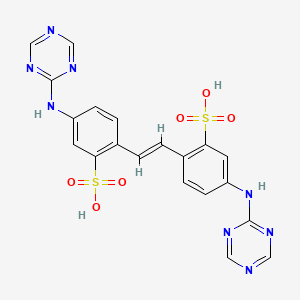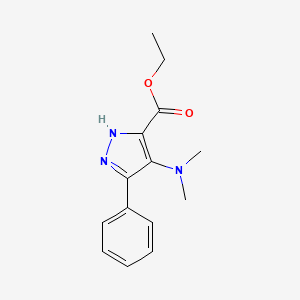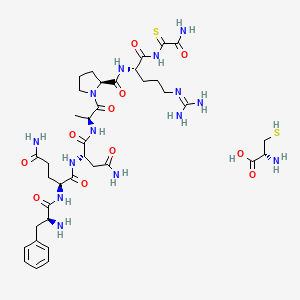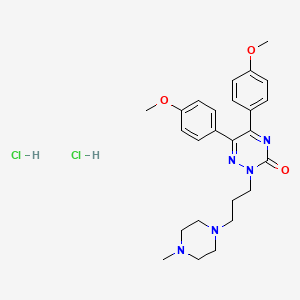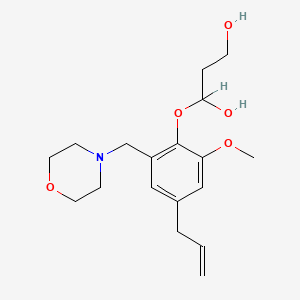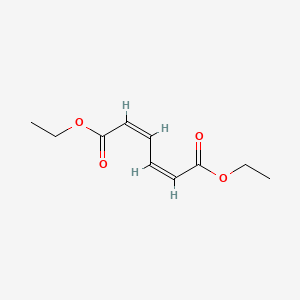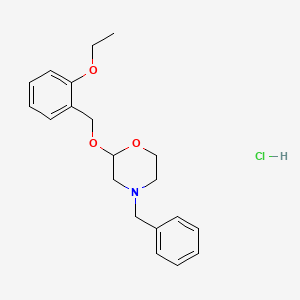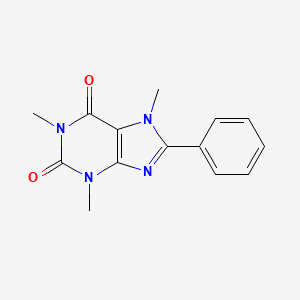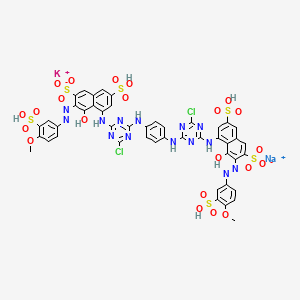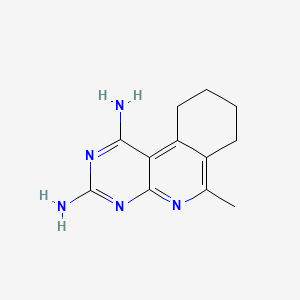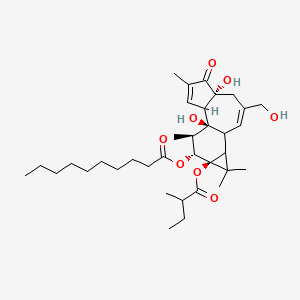
12-O-Decanoylphorbol-13-(2-methylbutyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-O-Decanoylphorbol-13-(2-methylbutyrate) is a complex organic compound belonging to the class of tigliane diterpenoids. It is known for its significant biological activities and is often studied for its potential therapeutic applications. The compound has a molecular formula of C₃₅H₅₄O₈ and a molecular weight of 602.79845 .
Métodos De Preparación
The synthesis of 12-O-Decanoylphorbol-13-(2-methylbutyrate) involves multiple steps, typically starting from phorbol, a naturally occurring diterpene. The synthetic route includes esterification reactions where decanoic acid and 2-methylbutyric acid are introduced to the phorbol backbone. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
12-O-Decanoylphorbol-13-(2-methylbutyrate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions vary depending on the reagents and conditions used but generally include modified phorbol esters with altered biological activities .
Aplicaciones Científicas De Investigación
12-O-Decanoylphorbol-13-(2-methylbutyrate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is studied for its effects on cellular processes, including cell proliferation and differentiation.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, HIV, and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 12-O-Decanoylphorbol-13-(2-methylbutyrate) involves its interaction with protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular functions. By binding to PKC, the compound activates the enzyme, leading to the modulation of downstream signaling pathways involved in cell growth, differentiation, and apoptosis . This interaction with PKC is a key factor in its biological activities and potential therapeutic effects.
Comparación Con Compuestos Similares
12-O-Decanoylphorbol-13-(2-methylbutyrate) is unique among phorbol esters due to its specific ester groups, which confer distinct biological activities. Similar compounds include:
12-O-Tigloylphorbol-13-(2-methylbutyrate): Similar in structure but with a tigloyl group instead of a decanoyl group.
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate: Contains a dodecanoate ester group.
12-O-(2-Methyl)butyrylphorbol-13-octanoate: Features an octanoate ester group.
Propiedades
Número CAS |
250268-56-5 |
|---|---|
Fórmula molecular |
C35H54O8 |
Peso molecular |
602.8 g/mol |
Nombre IUPAC |
[(1S,6R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylbutanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C35H54O8/c1-8-10-11-12-13-14-15-16-27(37)42-30-23(5)34(41)25(28-32(6,7)35(28,30)43-31(39)21(3)9-2)18-24(20-36)19-33(40)26(34)17-22(4)29(33)38/h17-18,21,23,25-26,28,30,36,40-41H,8-16,19-20H2,1-7H3/t21?,23-,25?,26?,28?,30-,33-,34-,35-/m1/s1 |
Clave InChI |
MJYTZOPOHSKFOT-ZAJMFEHASA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(C(C=C(C[C@]3(C2C=C(C3=O)C)O)CO)C4[C@@]1(C4(C)C)OC(=O)C(C)CC)O)C |
SMILES canónico |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)CC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


